2-Quinolinethiol, also known as Quinoline-2-thiol, is an organic molecule derived from quinoline with a thiol group (-SH) attached at the second carbon position (C2). It is a colorless to yellow solid []. While its natural occurrence is unknown, it is synthesized for research purposes [].
Scientific interest in 2-Quinolinethiol stems from its potential applications. Studies have explored its use in:
2-Quinolinethiol possesses a bicyclic structure. The core consists of a six-membered aromatic ring (benzene) fused with a five-membered nitrogen-containing ring (pyridine). The thiol group is attached directly to the second carbon atom of the pyridine ring []. This structure offers interesting electronic properties due to the presence of the aromatic rings and the lone pair on the nitrogen atom, making it a potential candidate for coordination chemistry [].
The thiol group (SH) is susceptible to oxidation, potentially forming a disulfide bond (S-S) with another thiol molecule or converting to a sulfenic acid (R-SOH) in the presence of an oxidizing agent.
The lone pair on the nitrogen atom and the thiol group could potentially participate in complex formation with metal ions [].
The reported synthesis of 2-Quinolinethiol involves reacting 2-chloroquinoline with sodium hydrosulfide (NaSH) in an inert solvent like ethanol [].
C9H6ClN (2-chloroquinoline) + NaSH -> C9H7NS (2-Quinolinethiol) + NaCl
One application of 2-Quinolinethiol lies in the study of its electrochemical behavior. Researchers have employed hanging mercury drop electrodes to investigate its oxidation and reduction processes. These studies provide insights into the molecule's electronic structure and its potential interactions with other molecules at the electrode surface [1].
[1] Sigma-Aldrich. (n.d.). 2-Quinolinethiol 97% 2637-37-8. Retrieved March 5, 2024, from
Irritant